molecular formula C12H13ClN2O2S B246332 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole

Cat. No. B246332
M. Wt: 284.76 g/mol
InChI Key: QUCVVOHOVHLYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. In

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibits 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins. The inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. However, it has been reported to have some toxic effects on the liver and kidneys in high doses.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a widely used tool in laboratory experiments. Its potent inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole makes it a valuable compound for studying the role of prostaglandins in various physiological and pathological processes. However, its toxicity in high doses limits its use in some experiments.

Future Directions

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has shown great potential for therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibitors that have fewer toxic effects. Additionally, the role of prostaglandins in other physiological processes, such as cardiovascular function and wound healing, should be further explored using 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole as a tool.

Synthesis Methods

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction produces a white solid that is purified by recrystallization. This synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole can reduce inflammation and pain.

properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C12H13ClN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3

InChI Key

QUCVVOHOVHLYQB-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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